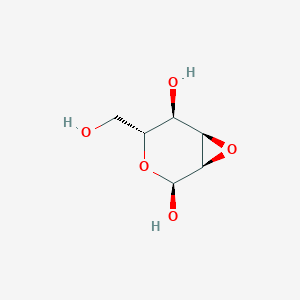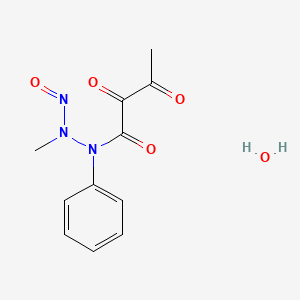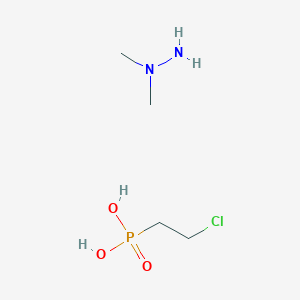
3,5-二羟基苯乙酸
描述
3,5-Dihydroxyphenylacetic acid is a dihydroxyphenylacetic acid having the two hydroxy substituents located at the 3- and 4-positions . It is a metabolite of dopamine .
Synthesis Analysis
3,5-Dihydroxyphenylacetic acid (DOPAC) is synthesized from 4-hydroxyphenylacetic acid via aerobic biotransformation using whole cell cultures of Arthrobacter protophormiae . A typical reaction was started by the addition of 15.0 mg of tyrosinaseCLEAs into 20.0 mL of Na phosphate buffer (50 mM, pH 6.0) containing10.0mM HPAA and 15.0mM L-ascorbic acid in a 50 mL conical flask .Molecular Structure Analysis
The molecular formula of 3,5-Dihydroxyphenylacetic acid is C8H8O4 . The molecular weight is 168.147 . The structure has two hydroxy substituents located at the 3- and 4-positions .Chemical Reactions Analysis
Dopamine can be metabolized into one of three substances, one of which is DOPAC . Both DOPAC and another substance, 3-methoxytyramine (3-MT), are degraded to form homovanillic acid (HVA) .Physical And Chemical Properties Analysis
The density of 3,5-Dihydroxyphenylacetic acid is 1.5±0.1 g/cm3 . The boiling point is 416.1±14.0 °C at 760 mmHg . The flash point is 219.6±16.6 °C .科学研究应用
Cardiovascular Research
- Application :
- Vascular Health : Recent studies suggest that DOPAC may suppress inflammatory signaling pathways in endothelial cells, potentially benefiting cardiovascular health.
Analytical Chemistry
作用机制
Biochemical Pathways
It’s structurally similar compound, dihydroxyphenylglycine, is involved in the tyrosine metabolism pathway .
Pharmacokinetics
It’s structurally similar compound, dihydroxyphenylglycine, has been reported to be metabolized by human microbiota .
Result of Action
It’s structurally similar compound, curvulinic acid, has been reported to inhibit seed germination, root growth, and shoot growth .
Action Environment
The action of 2-(3,5-Dihydroxyphenyl)acetic acid can be influenced by environmental factors. For instance, it’s sensitive to air and light, and it needs to be stored in a dry and dark environment .
安全和危害
属性
IUPAC Name |
2-(3,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOJJDSFSXJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196917 | |
| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydroxyphenylacetic acid | |
CAS RN |
4670-09-1 | |
| Record name | 3,5-Dihydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIHYDROXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T78075BPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3,5-Dihydroxyphenylacetic acid is a microbial metabolite found in the mammalian gut. It arises from the breakdown of dietary flavonoids, particularly those with a 3',4',5'-trihydroxyphenyl substitution like myricetin. [, ]
A: Intestinal microflora possess enzymes capable of cleaving glycosidic bonds in flavonoid glycosides (like myricitrin) to release the aglycone (myricetin in this case). Subsequently, they perform ring fission on the flavonoid structure, ultimately leading to the formation of 3,5-Dihydroxyphenylacetic acid and other phenolic acids. []
A: Yes. Studies using neomycin, an antibiotic, showed a complete abolishment of 3,5-Dihydroxyphenylacetic acid excretion in rat urine. This indicates the crucial role of gut microflora in its production. []
A: Research suggests that 3,5-Dihydroxyphenylacetic acid serves as a precursor for (S)-3,5-dihydroxyphenylglycine (Dpg), an unusual amino acid found in the vancomycin-type antibiotic balhimycin. []
A: A polyketide synthase (PKS), encoded by the dpgA gene, uses malonyl-CoA as a substrate to synthesize 3,5-Dihydroxyphenylacetic acid. This PKS shares similarities with plant chalcone synthases. []
A: Yes, 3,5-Dihydroxyphenylacetic acid serves as a starting material in the synthesis of complex natural products. For example, it is utilized in the total synthesis of (+)-xestodecalactone A, a benzannulated macrolide. []
A: While the provided research doesn't delve into specific spectroscopic data, the structure of 3,5-Dihydroxyphenylacetic acid can be deduced from its name and its use as a building block in organic synthesis. It consists of a benzene ring with two hydroxyl groups at positions 3 and 5, substituted at position 1 with an acetic acid group (-CH2COOH). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)
